molecular formula C14H20O B12700109 Bornelone, (3E,5Z)- CAS No. 58404-78-7

Bornelone, (3E,5Z)-

Cat. No.: B12700109
CAS No.: 58404-78-7
M. Wt: 204.31 g/mol
InChI Key: WDMFHQNUSVLQMS-FSZGTJMISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bornelone, (3E,5Z)-, typically involves the reaction of specific precursors under controlled conditions. One common method includes the use of 3,3-dimethylbicyclo[2.2.1]hept-2-one as a starting material, which undergoes a series of reactions including aldol condensation and subsequent dehydration to form the desired product .

Industrial Production Methods

Industrial production of Bornelone, (3E,5Z)-, may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Bornelone, (3E,5Z)-, undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .

Scientific Research Applications

Bornelone, (3E,5Z)-, has various applications in scientific research:

Mechanism of Action

The mechanism by which Bornelone, (3E,5Z)-, exerts its effects involves interactions with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, contributing to its observed effects .

Comparison with Similar Compounds

Bornelone, (3E,5Z)-, can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and reactivity of Bornelone, (3E,5Z)-, making it distinct in its applications and chemical behavior.

Properties

CAS No.

58404-78-7

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(E,5Z)-5-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene]pent-3-en-2-one

InChI

InChI=1S/C14H20O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-6,11-12H,7-9H2,1-3H3/b5-4+,13-6-/t11-,12+/m0/s1

InChI Key

WDMFHQNUSVLQMS-FSZGTJMISA-N

Isomeric SMILES

CC(=O)/C=C/C=C\1/[C@H]2CC[C@H](C2)C1(C)C

Canonical SMILES

CC(=O)C=CC=C1C2CCC(C2)C1(C)C

Origin of Product

United States

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